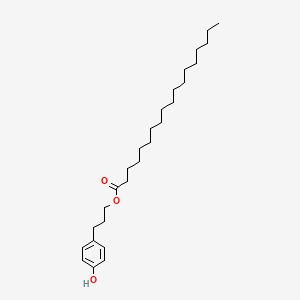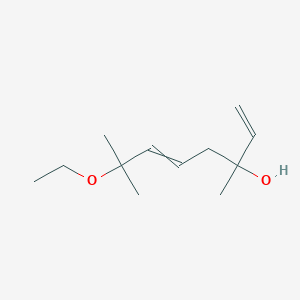
1,3,2-Benzodioxaborole, 2-(3-methyl-1,2-butadienyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,2-Benzodioxaborole, 2-(3-methyl-1,2-butadienyl)-, also known by its chemical formula C14H19BO2, is an intriguing organic compound. It features a unique boron-containing heterocyclic ring system, which contributes to its diverse properties and applications .
准备方法
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common method involves the reaction of a boronic acid derivative with an appropriate diene or alkyne. For example, the reaction of 2,3-dihydrofuran with a boronic acid in the presence of a suitable catalyst can yield 1,3,2-benzodioxaboroles. The stereochemistry of the double bond in the diene precursor influences the final product .
Industrial Production: While industrial-scale production methods are not widely documented, research laboratories often synthesize this compound using modified versions of the above-mentioned reactions.
化学反应分析
1,3,2-Benzodioxaborole, 2-(3-methyl-1,2-butadienyl)- undergoes various chemical reactions:
Oxidation: It can be oxidized to form boronic acids or esters.
Reduction: Reduction of the boron-oxygen bond leads to the corresponding boron-containing alcohols.
Substitution: The boron atom can be substituted with other groups. Common reagents include boronic acids, transition metal catalysts (such as palladium), and oxidants/reductants.
Major products from these reactions include boronic acids, which find applications in Suzuki-Miyaura cross-coupling reactions and other organic transformations.
科学研究应用
This compound has diverse applications:
Chemistry: It serves as a versatile building block for the synthesis of complex molecules.
Biology: Researchers explore its potential as a bioorthogonal reagent for labeling biomolecules.
Medicine: Investigations focus on its role in drug discovery, especially in designing boron-containing pharmaceuticals.
Industry: Its unique properties make it valuable for materials science and catalysis.
作用机制
The exact mechanism by which 1,3,2-benzodioxaboroles exert their effects depends on the specific application. their boron-containing structure likely interacts with biological targets, enzymes, or receptors. Further studies are needed to elucidate precise pathways.
相似化合物的比较
1,3,2-Benzodioxaborole derivatives share similarities with other boron-containing compounds, such as boronic acids and boronate esters. their specific substituents and ring systems distinguish them from their counterparts .
属性
CAS 编号 |
142067-28-5 |
|---|---|
分子式 |
C11H11BO2 |
分子量 |
186.02 g/mol |
InChI |
InChI=1S/C11H11BO2/c1-9(2)7-8-12-13-10-5-3-4-6-11(10)14-12/h3-6,8H,1-2H3 |
InChI 键 |
STHQAXHTOYEYHV-UHFFFAOYSA-N |
规范 SMILES |
B1(OC2=CC=CC=C2O1)C=C=C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






-lambda~5~-phosphane](/img/structure/B14276405.png)
![Methyl 15-[(trimethylsilyl)oxy]octadec-9-enoate](/img/structure/B14276409.png)
![2-Oxazolidinone, 3-[(4-methyl-3-cyclohexen-1-yl)carbonyl]-](/img/structure/B14276412.png)



![Diethyl 4,4'-[azanediylbis(methylene)]dibenzoate](/img/structure/B14276437.png)

![Dimethyl[2-(triethoxysilyl)ethyl]phosphane](/img/structure/B14276456.png)

